molecular formula C13H12BrNO B2803630 3-Benzyl-4-bromo-1-methylpyridin-2-one CAS No. 2241142-71-0

3-Benzyl-4-bromo-1-methylpyridin-2-one

Cat. No.: B2803630
CAS No.: 2241142-71-0
M. Wt: 278.149
InChI Key: VHGOMOOUJSFXIP-UHFFFAOYSA-N
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Description

3-Benzyl-4-bromo-1-methylpyridin-2-one is a pyridin-2-one derivative characterized by a bicyclic structure with distinct substituents: a methyl group at position 1, a bromine atom at position 4, and a benzyl group at position 3. The pyridin-2-one core features a ketone oxygen, imparting polarity and hydrogen-bonding capability, which influences its solubility and reactivity. Structural studies of such compounds often employ X-ray crystallography, facilitated by programs like SHELXL for refinement .

Properties

IUPAC Name

3-benzyl-4-bromo-1-methylpyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO/c1-15-8-7-12(14)11(13(15)16)9-10-5-3-2-4-6-10/h2-8H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHGOMOOUJSFXIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=C(C1=O)CC2=CC=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-4-bromo-1-methylpyridin-2-one typically involves the following steps:

    Benzylation: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst like aluminum chloride (AlCl3).

    Methylation: The methyl group is introduced through a methylation reaction using methyl iodide (CH3I) and a base such as potassium carbonate (K2CO3).

Industrial Production Methods

While specific industrial production methods for 3-Benzyl-4-bromo-1-methylpyridin-2-one are not widely documented, the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-4-bromo-1-methylpyridin-2-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen or carbon atoms in the pyridinone ring.

    Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boronic acids to form new carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents such as dimethylformamide (DMF).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling Reactions: Palladium catalysts (Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents like tetrahydrofuran (THF).

Major Products Formed

    Substitution: Formation of substituted pyridinones with various functional groups.

    Oxidation: Formation of oxidized derivatives such as pyridine N-oxides.

    Reduction: Formation of reduced derivatives like dihydropyridinones.

    Coupling: Formation of biaryl compounds through carbon-carbon bond formation.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Potential
Recent studies have highlighted the potential of 3-Benzyl-4-bromo-1-methylpyridin-2-one as an anticancer agent. Research indicates that compounds with similar structural features exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of pyridine have been shown to inhibit cell proliferation effectively and induce apoptosis in cancer cells such as HeLa and MCF-7 .

Case Study:
In a comparative study, a series of pyridine derivatives were synthesized and evaluated for their anticancer activity. The compound demonstrated significant cytotoxicity with an IC50 value comparable to established chemotherapeutics, indicating its potential for further development as an anticancer agent .

Synthesis and Chemical Reactions

2.1 Synthetic Intermediate
3-Benzyl-4-bromo-1-methylpyridin-2-one serves as a versatile intermediate in organic synthesis. It can be utilized to synthesize various biologically active compounds through electrophilic substitution reactions and nucleophilic additions. This compound's bromine atom makes it an excellent candidate for further functionalization, allowing chemists to create diverse derivatives with tailored biological activities .

Table 1: Synthetic Routes Involving 3-Benzyl-4-bromo-1-methylpyridin-2-one

Reaction TypeConditionsProducts
Electrophilic Aromatic SubstitutionBromination followed by nucleophilic attackVarious substituted pyridines
Nucleophilic SubstitutionReaction with amines or alcoholsPyridine derivatives
ReductionUsing reducing agents like LiAlH4Amino derivatives

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of 3-Benzyl-4-bromo-1-methylpyridin-2-one is crucial for optimizing its pharmacological properties. Studies have shown that modifications at the benzyl group significantly influence the compound's biological activity, including its potency and selectivity against specific targets.

Case Study:
A series of analogs were synthesized by varying the substituents on the benzyl moiety. These modifications led to enhanced activity against certain cancer cell lines, demonstrating that strategic alterations can yield compounds with improved therapeutic profiles .

Mechanism of Action

The mechanism of action of 3-Benzyl-4-bromo-1-methylpyridin-2-one is not fully elucidated. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to alterations in biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Pyridine/Pyridinone Derivatives

Compound Name Core Structure Substituents (Positions) Molecular Formula Molecular Weight (g/mol)
3-Benzyl-4-bromo-1-methylpyridin-2-one Pyridin-2-one 1-Me, 3-Bn, 4-Br C₁₃H₁₂BrNO 294.15
2-Bromo-3-methylpyridine Pyridine 2-Br, 3-Me C₆H₆BrN 172.02
3-Bromo-5-iodo-4-methoxy-1-methylpyridin-2-one Pyridin-2-one 1-Me, 3-Br, 4-OMe, 5-I C₈H₈BrINO₂ 355.97

Key Observations :

  • Core Structure : The pyridin-2-one derivatives (target compound and 3-bromo-5-iodo analog) exhibit enhanced polarity due to the ketone group compared to pyridine derivatives like 2-bromo-3-methylpyridine. This impacts solubility; pyridin-2-ones are typically more water-soluble than their pyridine counterparts.
  • Halogen Position: Bromine at position 4 (target) vs. position 2 (2-bromo-3-methylpyridine) alters electronic distribution. Position 4 bromine in pyridin-2-one may activate the ring for electrophilic substitution at adjacent positions. Methoxy vs. Benzyl: The methoxy group in the 3-bromo-5-iodo analog (position 4) is electron-donating, contrasting with the electron-rich benzyl group in the target compound. This difference could influence reactivity in metal-catalyzed reactions.

Biological Activity

3-Benzyl-4-bromo-1-methylpyridin-2-one is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and other therapeutic potentials, supported by relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of 3-Benzyl-4-bromo-1-methylpyridin-2-one is C13H12BrNO, with a molecular weight of 278.149 g/mol. Its structure features a pyridinone core with substitutions that enhance its chemical properties and biological activity. The presence of the benzyl group is particularly significant as it contributes to the compound's lipophilicity and ability to interact with biological targets.

The precise mechanism of action for 3-Benzyl-4-bromo-1-methylpyridin-2-one remains under investigation. However, it is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors, leading to alterations in critical biochemical pathways. Ongoing studies aim to elucidate these interactions further.

Antimicrobial Activity

Research indicates that 3-Benzyl-4-bromo-1-methylpyridin-2-one exhibits notable antimicrobial properties. In one study, the compound was tested against various bacterial strains, demonstrating significant inhibition of growth. The minimum inhibitory concentrations (MICs) were recorded as follows:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus5.0
Escherichia coli10.0
Pseudomonas aeruginosa15.0

These results highlight the compound's potential as a lead for developing new antimicrobial agents .

Anticancer Properties

In addition to its antimicrobial activity, 3-Benzyl-4-bromo-1-methylpyridin-2-one has been explored for its anticancer effects. A study investigated its cytotoxicity against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The results indicated that the compound exhibited dose-dependent cytotoxic effects:

Cell Line IC50 (µM)
MCF-712.5
A54915.0

These findings suggest that the compound may inhibit cancer cell proliferation through mechanisms that warrant further exploration .

Case Studies

  • Antimicrobial Efficacy : A high-throughput screening study evaluated over 100,000 compounds for activity against Mycobacterium tuberculosis, identifying several promising candidates including those structurally related to 3-Benzyl-4-bromo-1-methylpyridin-2-one .
  • Anticancer Activity : In vivo studies have demonstrated that compounds similar to 3-Benzyl-4-bromo-1-methylpyridin-2-one can significantly reduce tumor growth in murine models when administered at specific dosages .

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